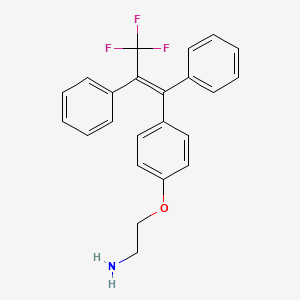
Bvv8cmy2FM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)-: (Bvv8cmy2FM) is a synthetic compound with the molecular formula C23H20F3NO . This compound is characterized by its unique structure, which includes a trifluoromethyl group and a diphenylpropenyl moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- involves multiple steps, including the formation of the trifluoromethyl group and the coupling of the diphenylpropenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and diphenylpropenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and diphenylpropenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- can be compared with other similar compounds, such as:
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (Z)-: The (Z)-isomer of the compound, which may have different chemical and biological properties.
Other trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different structural frameworks.
Propriétés
Numéro CAS |
77599-89-4 |
|---|---|
Formule moléculaire |
C23H20F3NO |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C23H20F3NO/c24-23(25,26)22(19-9-5-2-6-10-19)21(17-7-3-1-4-8-17)18-11-13-20(14-12-18)28-16-15-27/h1-14H,15-16,27H2/b22-21+ |
Clé InChI |
VJGVEHOZSWTFCV-QURGRASLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCN |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



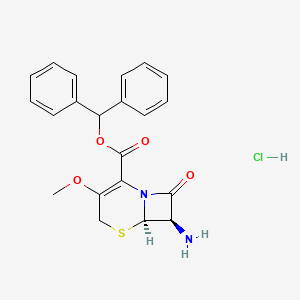
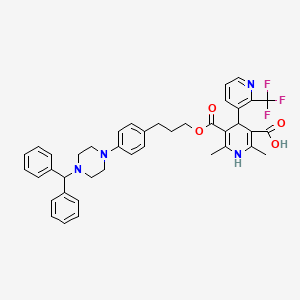
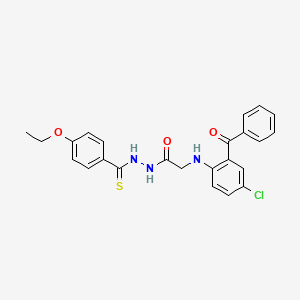
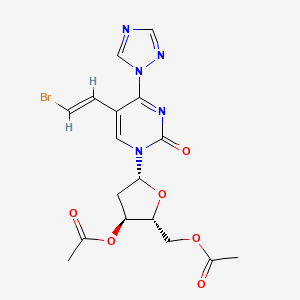

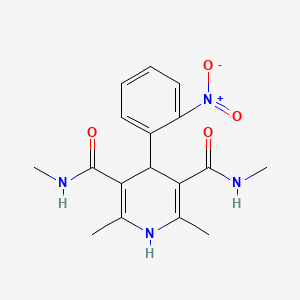
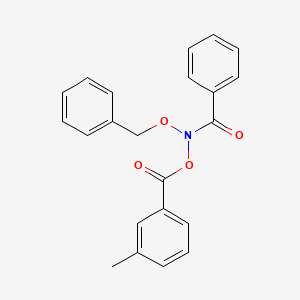
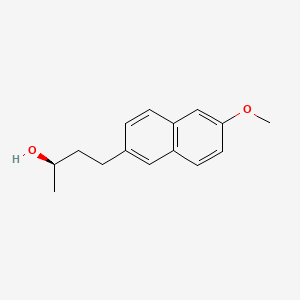
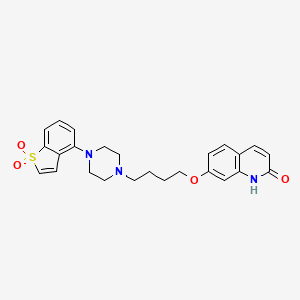
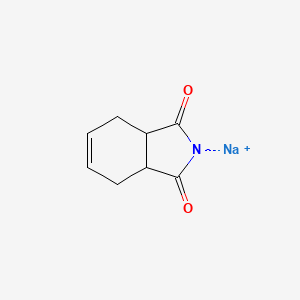

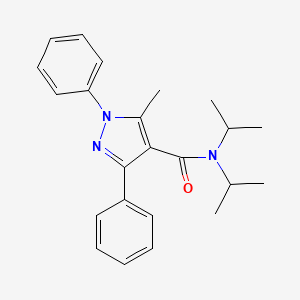
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
